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Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) - 406462-43-9

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI)

Catalog Number: EVT-359931
CAS Number: 406462-43-9
Molecular Formula: C12H30N4W-2
Molecular Weight: 414.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI), often abbreviated as [W(NtBu)2(NMe2)2], is an organometallic compound of tungsten with the formula W(NC(CH3)3)2(N(CH3)2)2. It belongs to the class of metal-organic chemical vapor deposition (MOCVD) precursors. [, ] These precursors play a crucial role in material science by facilitating the deposition of thin films of various materials, including metals, metal oxides, and metal nitrides. [, ] [W(NtBu)2(NMe2)2], specifically, serves as a precursor for depositing thin films of tungsten, tungsten oxide (WO3), and tungsten nitride (WNx). [, , , , , ] These tungsten-based materials find diverse applications in microelectronics, catalysis, and optoelectronics, owing to their unique properties. [, , , , , ]

Future Directions
  • Development of new deposition techniques: Exploring alternative deposition techniques like atomic layer deposition (ALD) using [W(NtBu)2(NMe2)2] could lead to even higher quality thin films with precise thickness control and enhanced uniformity, particularly at low deposition temperatures. This would expand the application scope of tungsten-based materials in flexible electronics and other emerging technologies. [, , , ]
  • Exploration of new material compositions: Investigating the deposition of more complex tungsten-containing materials, such as ternary or quaternary compounds, using [W(NtBu)2(NMe2)2] could lead to the discovery of novel materials with improved properties and functionalities. For instance, incorporating other elements into tungsten oxide or tungsten nitride could tailor their electronic band gap, optical properties, or catalytic activity, leading to enhanced performance in specific applications. [, ]
  • Study of precursor decomposition mechanisms: Gaining a deeper understanding of the decomposition mechanism of [W(NtBu)2(NMe2)2] during thin film deposition is crucial for optimizing deposition parameters and achieving better control over film properties. By studying the intermediate species and reaction pathways involved in the decomposition process, researchers can potentially identify and control the factors that influence film growth, morphology, and composition. This knowledge would be invaluable for tailoring the properties of tungsten-based materials for specific applications. [, ]

(3-(Dimethylamino)propyl)dimethylindium

Compound Description: (3-(Dimethylamino)propyl)dimethylindium (CAS RN 120441-9201, [Me2N(CH2)3]Me2In) is a metalorganic precursor. The vapor pressure of this compound has been studied for its potential use in thin film deposition processes. []

Relevance: While this compound doesn't share the same core structure as Bis(tert-butylimino)bis(dimethylamino)tungsten(VI), it's grouped in the same category of volatile metalorganic precursors used in thin film growth. Both compounds were investigated for their vapor pressure properties for potential applications in materials science, specifically in the deposition of thin films. []

(tert-Butylimino)bis(diethylamino)cyclopentadienyltantalum

Compound Description: (tert-Butylimino)bis(diethylamino)cyclopentadienyltantalum (CAS RN 852212-55-6, (t-BuN)(Et2N)2CpTa) is another metalorganic precursor whose vapor pressure has been studied. []

Relevance: This compound shares the "tert-butylimino" ligand with Bis(tert-butylimino)bis(dimethylamino)tungsten(VI), making them structurally similar. Furthermore, both compounds are investigated for their potential as precursors in thin film deposition processes. []

(tert-Butylimino)tris(ethylmethylamino)tantalum

Compound Description: (tert-Butylimino)tris(ethylmethylamino)tantalum (CAS RN 511292-99-2, (t-BuN)(EtMeN)3Ta) is also a metalorganic precursor investigated for its vapor pressure properties. []

Relevance: This compound also shares the "tert-butylimino" ligand with Bis(tert-butylimino)bis(dimethylamino)tungsten(VI), highlighting a structural similarity between the two. This shared ligand suggests potential similarities in their reactivity and coordination chemistry. Both compounds are investigated for their potential as precursors in thin film deposition processes. []

Bis(tert-butyl­imido)[2-(di­methyl­amino­methyl)­pyrrol-1-yl]­tungsten(VI)-μ-oxo-bis(tert-butyl­imido)(η2-N,O-tert-butyl­nitro­so)­tungsten(VI)

Compound Description: This compound is an asymmetric binuclear tungsten(VI) complex with a μ-oxo bridge linking two tungsten centers. []

Relevance: This compound features the "tert-butylimino" ligand and tungsten(VI) center, directly linking it structurally to Bis(tert-butylimino)bis(dimethylamino)tungsten(VI). The presence of these key structural motifs in both compounds suggests potential similarities in their reactivity and applications as precursors for tungsten-containing materials. []

Bis(diisopropylamido)-bis(tert-butylimido)-tungsten(VI)

Compound Description: This volatile tungsten precursor, [W(NtBu)2(NiPr2)2], is employed in a chemical vapor deposition (CVD) process for fabricating nanostructured tungsten oxide (WO3) thin films. []

Relevance: The presence of the "tert-butylimino" ligand directly links this compound structurally to Bis(tert-butylimino)bis(dimethylamino)tungsten(VI). Both compounds share a similar coordination environment around the tungsten center, suggesting potential similarities in their reactivity and applications as precursors for tungsten-containing materials, especially in the context of CVD processes. []

Bis(tert-butylimido)bis(bis(trimethylsilylamido))tungsten(VI)

Compound Description: This fluorine-free, silylamide-based tungsten precursor, [W(NtBu)2{N(SiMe3)2}2], is used in atomic layer deposition (ALD) to create amorphous tungsten silicon nitride (W–Si–N) thin films. []

Relevance: This compound shares the "tert-butylimino" ligand with Bis(tert-butylimino)bis(dimethylamino)tungsten(VI), indicating a structural relationship. The shared ligand and their applications as precursors for depositing thin films, albeit through different methods (ALD vs. CVD), underscore their relevance in materials science. []

Bis(tert-butylimino)bis(diethylamino)tungsten

Compound Description: This compound is a potential precursor for the chemical vapor deposition (CVD) of tungsten-containing thin films. []

Relevance: This compound shares a similar structure with Bis(tert-butylimino)bis(dimethylamino)tungsten(VI), with the only difference being the alkyl substituents on the nitrogen atoms of the amido ligands (diethylamino vs. dimethylamino). This structural similarity suggests that both compounds might exhibit similar reactivity and be suitable for similar applications in materials science, particularly as precursors in CVD processes for the fabrication of thin films. []

Bis(tert-butylimino)bis(ethylmethylamino)tungsten

Compound Description: This compound is another potential precursor for the CVD of tungsten-containing thin films. []

Relevance: This compound is structurally related to Bis(tert-butylimino)bis(dimethylamino)tungsten(VI). The structural variations in the amido ligands, specifically the use of ethylmethylamino groups instead of dimethylamino groups, suggest potential differences in their volatility and decomposition pathways during CVD. []

Bis(N-tert-butyl-N′-ethylpropionamidinato)cobalt

Compound Description: This compound, used in conjunction with a tungsten precursor, is used to create oxygen-free cobalt-tungsten [Co(W)] thin films for potential use as barrier/liner layers in interconnects for microelectronics. []

Relevance: While not structurally similar to Bis(tert-butylimino)bis(dimethylamino)tungsten(VI), this cobalt precursor is relevant because it is used alongside Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) in the development of Co(W) films for microelectronic applications. The research highlights the synergistic use of both compounds in achieving desired material properties for advanced technological applications. []

Overview

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is a complex organometallic compound characterized by its unique structure and properties. It is primarily used in the field of materials science, particularly for the deposition of thin films. The compound's chemical formula is C12H30N4WC_{12}H_{30}N_{4}W, and it has a molecular weight of 414.23 g/mol. Its CAS number is 406462-43-9, and it is recognized for its light yellow to dark orange liquid appearance. The compound is sensitive to air and moisture, which necessitates careful handling and storage .

Source and Classification

This compound falls under the category of tungsten complexes, specifically those containing amido ligands. It is synthesized for various applications in scientific research and industrial processes, particularly in atomic layer deposition techniques. The compound has been cataloged in several chemical databases, including PubChem and Sigma-Aldrich, highlighting its significance in both academic and commercial contexts .

Synthesis Analysis

Methods and Technical Details

The synthesis of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) typically involves the reaction of tungsten precursors with tert-butylamine and dimethylamine. A common method includes using tungsten hexacarbonyl as a starting material, which undergoes ligand substitution reactions to form the desired amido complex. The general reaction can be summarized as follows:

W(CO)6+2tert butylamine+2dimethylamineBis tert butylimino bis dimethylamino tungsten VI +by productsW(CO)_6+2\text{tert butylamine}+2\text{dimethylamine}\rightarrow \text{Bis tert butylimino bis dimethylamino tungsten VI }+\text{by products}

The reaction conditions often require an inert atmosphere to prevent moisture interference, with temperatures being controlled to optimize yield .

Molecular Structure Analysis

Structure and Data

The molecular structure of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) exhibits a pseudo-octahedral geometry around the tungsten center. The tungsten atom is coordinated by two tert-butylimino groups and two dimethylamino groups. The bond lengths between tungsten and nitrogen are approximately 2.0096 Å, indicating strong metal-ligand interactions typical of transition metal complexes.

Structural Data:

  • Molecular Formula: C12H30N4WC_{12}H_{30}N_{4}W
  • Molecular Weight: 414.23 g/mol
  • Boiling Point: 81 °C at 0.02 mmHg
  • Appearance: Light yellow to dark orange liquid
  • Density: Approximately 1.305 g/mL at 25 °C .
Chemical Reactions Analysis

Reactions and Technical Details

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) participates in various chemical reactions, primarily as a precursor for thin film deposition through atomic layer deposition (ALD). In ALD processes, this compound can decompose thermally or react with other gaseous precursors to form tungsten-containing films on substrates.

Typical reactions include:

  1. Thermal Decomposition:
    Bis tert butylimino bis dimethylamino tungsten VI W+other products\text{Bis tert butylimino bis dimethylamino tungsten VI }\rightarrow W+\text{other products}
  2. Reactions with Oxygen:
    This compound can react with oxygen or moisture, leading to potential degradation or formation of oxides .
Mechanism of Action

Process and Data

The mechanism of action for Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) during atomic layer deposition involves sequential surface reactions where the compound adsorbs onto a substrate surface followed by thermal decomposition. The decomposition releases tungsten species that subsequently form a solid tungsten film.

  1. Adsorption: The compound adsorbs onto the substrate surface.
  2. Decomposition: Upon heating, it decomposes to release tungsten atoms.
  3. Film Formation: Tungsten atoms diffuse on the substrate surface, forming a continuous film.

This process allows for precise control over film thickness at the atomic level .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Light yellow to dark orange liquid
  • Boiling Point: 81 °C at 0.02 mmHg
  • Density: Approximately 1.305 g/mL at 25 °C
  • Sensitivity: Sensitive to air and moisture .

Chemical Properties

  • Stability: Stable under inert conditions but reactive with moisture.
  • Solubility: Soluble in organic solvents such as benzene and THF.
  • Hazards: Classified as dangerous due to its reactivity; requires careful handling due to potential health risks associated with exposure .
Applications

Scientific Uses

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is primarily utilized in:

  • Atomic Layer Deposition (ALD): Used for creating thin films of tungsten for microelectronics, semiconductors, and other advanced materials.
  • Catalysis Research: Investigated for its potential in catalytic processes involving transition metals.
  • Material Science Studies: Employed in studies related to tungsten-based materials and their properties .

This compound represents a significant advancement in the field of organometallic chemistry, offering versatile applications across various scientific disciplines.

Properties

CAS Number

406462-43-9

Product Name

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI)

IUPAC Name

bis(tert-butylimino)tungsten;dimethylazanide

Molecular Formula

C12H30N4W-2

Molecular Weight

414.23 g/mol

InChI

InChI=1S/2C4H9N.2C2H6N.W/c2*1-4(2,3)5;2*1-3-2;/h2*1-3H3;2*1-2H3;/q;;2*-1;

InChI Key

PPJPTAQKIFHZQU-UHFFFAOYSA-N

SMILES

CC(C)(C)N=[W]=NC(C)(C)C.C[N-]C.C[N-]C

Canonical SMILES

CC(C)(C)N=[W]=NC(C)(C)C.C[N-]C.C[N-]C

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